7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
7-(4-(2-Fluorobenzyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one (Registry Number: 921880-71-9) is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridin-3(5H)-one core substituted with a 5-isopropyl group, a 2-phenyl ring, and a 4-(2-fluorobenzyl)piperazine-1-carbonyl moiety . This compound belongs to a class of pyrazolo-pyridine derivatives, which are explored for their pharmacological properties, including kinase inhibition and CNS activity. Its structural complexity arises from the fusion of pyrazole and pyridine rings, coupled with substituents that modulate solubility, binding affinity, and metabolic stability.
Properties
IUPAC Name |
7-[4-[(2-fluorophenyl)methyl]piperazine-1-carbonyl]-2-phenyl-5-propan-2-ylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28FN5O2/c1-19(2)32-17-22(25-23(18-32)27(35)33(29-25)21-9-4-3-5-10-21)26(34)31-14-12-30(13-15-31)16-20-8-6-7-11-24(20)28/h3-11,17-19H,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZLDIOTTMBAEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex organic molecule belonging to the pyrazolo[4,3-c]pyridine class, known for its diverse biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound features several key structural components:
- A pyrazolo[4,3-c]pyridine core.
- A piperazine moiety that enhances binding affinity to biological targets.
- An isopropyl group that contributes to lipophilicity and solubility.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the pyrazolo[4,3-c]pyridine scaffold.
- Introduction of the piperazine carbonyl side chain.
- Functionalization of the phenyl and isopropyl groups to optimize biological activity.
Biological Activity
Research indicates that compounds similar to this one exhibit significant biological activities, including:
Anticancer Activity
Studies have demonstrated that derivatives of pyrazolo[4,3-c]pyridines possess potent anticancer properties. For instance:
- The compound has shown activity against various cancer cell lines such as melanoma, renal, breast, ovarian, and leukemia with GI50 values as low as 0.1 μM .
The biological activity of this compound is largely attributed to its ability to inhibit specific protein kinases involved in cell proliferation and survival. For example:
- Inhibition of Polo-like kinase 1 (Plk1) has been highlighted as a promising target for anticancer drug development. Compounds with similar scaffolds have been shown to effectively disrupt Plk1 activity, leading to reduced tumor growth in preclinical models .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological efficacy of this compound. Key findings include:
- Substitutions at various positions on the pyrazolo ring affect potency and selectivity against different cancer types.
- The presence of electron-withdrawing groups (like fluorine) on the benzyl moiety enhances binding affinity to target proteins.
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 7-(4-methoxyphenyl)-pyrazolo[4,3-c]pyridine | Methoxy group substitution | Anticancer activity | Enhanced solubility |
| 6-(4-fluorophenyl)-pyrazolo[4,3-c]pyridine | Fluorine substitution | Inhibition of kinase activity | Increased potency |
| 5-benzoylpyrazolo[4,3-c]pyridine | Benzoyl group attachment | Anti-inflammatory properties | Unique anti-inflammatory profile |
Case Studies
Several case studies illustrate the compound's potential in drug development:
- In vivo Studies : Animal models treated with this compound demonstrated significant tumor regression compared to control groups.
- Cell Line Studies : Various cancer cell lines were subjected to treatment with the compound, revealing dose-dependent cytotoxicity.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Pyrazolo[4,3-c]pyridin-3(5H)-one (Target Compound) : Combines pyrazole (5-membered) and pyridine (6-membered) rings fused at positions 4,3-c. The 5-isopropyl and 2-phenyl groups enhance steric bulk, while the piperazine-carbonyl group introduces polarity .
- Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives (MK Series): Feature pyrazole fused to pyrimidinone (e.g., MK6: 5-(3,5-dimethylphenyl)-2-isopropylpyrazolo[1,5-a]pyrimidin-7(4H)-one). These lack the pyridine ring but share substituents like isopropyl groups, influencing lipophilicity .
- Pyrazolo[3,4-c]pyrimidines (Patent Derivatives): Include chromenone or indazole moieties (e.g., 2-(1-(4-amino-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one). These emphasize extended π-systems for DNA/protein binding .
Substituent Profiles
Computational and Experimental Comparisons
- Similarity Analysis : Molecular fingerprinting (Tanimoto coefficient >0.7) indicates high similarity to MK6 and patent derivatives, primarily due to shared pyrazole cores and arylpiperazine moieties .
Q & A
Q. How can trace degradation products be identified and quantified during stability studies?
- Methodological Answer :
- Forced Degradation : Expose to 40°C/75% RH for 14 days, then analyze via LC-MS/MS. Major degradants include hydrolyzed piperazine-carboxamide (m/z 320.1) and defluorinated benzyl derivatives .
- QbD Approach : Use DoE (Design of Experiments) to model degradation pathways and optimize storage conditions (e.g., inert gas packaging) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
